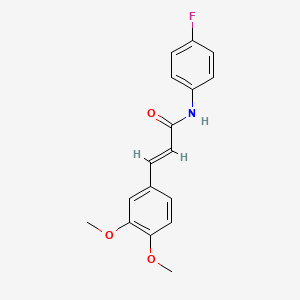

![molecular formula C19H29NO4 B5556465 (4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5556465.png)

(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like "(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol" involves multi-step organic reactions, often starting from simpler precursors. While no direct synthesis of this exact compound was found, related work includes the synthesis of complex molecules involving methoxyphenyl components and piperidine structures, highlighting the importance of careful selection of starting materials, reagents, and reaction conditions to achieve the desired stereochemistry and functional group incorporation (Thippeswamy et al., 2011).

Applications De Recherche Scientifique

Alcohol Protecting Groups and Deprotection

The application of methoxyphenylmethyl ethers, closely related to the chemical structure of interest, as alcohol protecting groups is notable in synthetic chemistry. A study demonstrated that FeCl3 catalyzes the deprotection of methoxyphenylmethyl-type ethers effectively, facilitating the production of alcohols and oligomeric derivatives. This process is particularly efficient with the 2,4-dimethoxyphenylmethyl group, allowing for the recovery of highly pure mother alcohols without the need for silica gel column chromatography (Sawama et al., 2015).

Molecular Structures and Hydrogen Bonding

Research on N-Aryl-Substituted 3-hydroxypyridin-4-ones revealed the importance of hydrogen bonding in the molecular structures of compounds with methoxyphenyl components. These studies provide insights into the interactions and structural configurations that are fundamental for the development of compounds with specific properties (Burgess et al., 1998).

Electrophilic Substitution Reactions

Explorations into the photochemistry of chlorophenols and chloroanisoles, which share functional groups with the compound , have led to a deeper understanding of electrophilic substitution reactions. These studies offer a convenient access to phenyl cations and their subsequent addition to π nucleophiles, thereby expanding the toolkit for synthetic organic chemistry (Protti et al., 2004).

Synthetic Intermediates in Non-steroidal Anti-inflammatory Agents

The synthesis of 2-Bromo-6-methoxynaphthalene, a key intermediate in the production of non-steroidal anti-inflammatory agents like nabumetone and naproxen, highlights the significance of methoxymethyl groups in medicinal chemistry. This research provides a foundation for the development of safer and more efficient synthetic routes for pharmaceuticals (Xu & He, 2010).

Propriétés

IUPAC Name |

1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-3-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4/c1-18(2)13-20(11-10-19(18,22)14-23-3)17(21)9-8-15-6-5-7-16(12-15)24-4/h5-7,12,22H,8-11,13-14H2,1-4H3/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODOBZXDMMHNNW-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1(COC)O)C(=O)CCC2=CC(=CC=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC[C@]1(COC)O)C(=O)CCC2=CC(=CC=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)

![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)

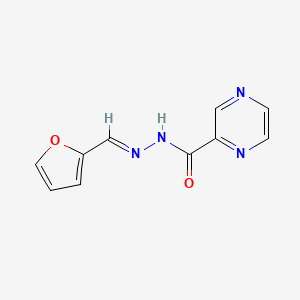

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)

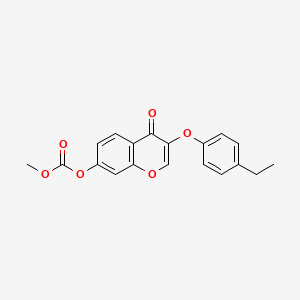

methanone](/img/structure/B5556433.png)

![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)